(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid
Overview
Description
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid is a chemical compound known for its role as a peroxisome proliferator-activated receptor agonist. It has been shown to decrease blood glucose, triglyceride, non-esterified fatty acids, and insulin levels while increasing blood adiponectin levels . This compound is particularly noted for its triglyceride- and non-high-density lipoprotein cholesterol-lowering actions, which involve combined effects on the reduction of apolipoprotein C-III and the elevation of lipoprotein lipase, resulting in increased lipolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes that ensure high purity and yield. These methods are optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peroxisome proliferator-activated receptor agonists and their effects on lipid metabolism.
Biology: Investigated for its role in regulating metabolic pathways and its potential therapeutic effects on metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid exerts its effects by activating peroxisome proliferator-activated receptors, specifically peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . These receptors are nuclear hormone receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, this compound enhances the breakdown of triglycerides, increases the levels of lipoprotein lipase, and reduces the levels of apolipoprotein C-III, leading to improved lipid profiles and glucose levels .
Comparison with Similar Compounds
Fenofibrate: Another peroxisome proliferator-activated receptor agonist used to lower triglyceride levels and improve lipid profiles.
Pioglitazone: A peroxisome proliferator-activated receptor gamma agonist used to improve insulin sensitivity and lower blood glucose levels.
Comparison: (2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid is unique in its dual activation of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, providing combined benefits in lipid and glucose metabolism . This dual action distinguishes it from other compounds like fenofibrate and pioglitazone, which primarily target one type of peroxisome proliferator-activated receptor.
Properties
CAS No. |
478926-45-3 |
---|---|
Molecular Formula |
C22H22ClFNO5 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C22H23ClFNO5/c1-14(2)30-21(22(26)27)9-15-4-3-5-19(8-15)28-12-18(24)13-29-20-7-6-17(23)10-16(20)11-25/h3-8,10,14,18,21H,9,12-13H2,1-2H3,(H,26,27)/t18-,21-/m0/s1 |
InChI Key |
QICKBMIIFBKLBR-RXVVDRJESA-M |
SMILES |
CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O |
Isomeric SMILES |
CC(C)O[C@@H](CC1=CC(=CC=C1)OC[C@@H](COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O |
Canonical SMILES |
CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E-3030 free acid; E-3030; E 3030; E3030 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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